molecular formula C22H29FO5 B1666872 Betamethasone CAS No. 378-44-9

Betamethasone

Cat. No. B1666872
CAS RN: 378-44-9
M. Wt: 392.5 g/mol
InChI Key: UREBDLICKHMUKA-DVTGEIKXSA-N
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Scientific Research Applications

Betamethasone has a wide range of scientific research applications:

Mechanism of Action

Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of glucocorticoid response elements in the DNA. This results in the suppression of pro-inflammatory genes and the induction of anti-inflammatory genes. The compound inhibits the synthesis of arachidonic acid and controls the biosynthesis of prostaglandins and leukotrienes by inhibiting phospholipase A2 . Additionally, this compound reduces the production of interleukins, tumor necrosis factor-alpha, and granulocyte-macrophage colony-stimulating factor .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its high potency and long duration of action compared to other glucocorticoids. It has negligible mineralocorticoid activity, making it suitable for conditions where fluid retention is a concern .

Safety and Hazards

Betamethasone may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .

Future Directions

There are ongoing studies and research on Betamethasone. For example, a study aimed to characterize the sensorial attributes of a calcipotriol (CAL) and this compound dipropionate (BDP)-cream vehicle based on polyaphron dispersion (PAD) Technology and to compare them with the conventional ointment and oleogel formulations for psoriasis .

Biochemical Analysis

Biochemical Properties

Betamethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an agonist of the glucocorticoid receptor, leading to the modulation of gene expression and subsequent biochemical effects. This compound interacts with enzymes such as phospholipase A2, inhibiting its activity and reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound binds to heat shock proteins, which assist in its transport to the nucleus where it exerts its effects on gene transcription .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound reduces the production of cytokines and chemokines, thereby suppressing inflammation and immune responses . It also affects fibroblasts by inhibiting collagen synthesis, which is beneficial in reducing scar formation in skin disorders . This compound’s impact on cell signaling pathways includes the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), both of which are involved in the regulation of inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor in the cytoplasm. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus . In the nucleus, the this compound-glucocorticoid receptor complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the regulation of gene transcription . This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins . This compound also inhibits the activity of transcription factors such as NF-κB and AP-1, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but prolonged use may lead to adverse effects such as skin thinning and suppression of the hypothalamic-pituitary-adrenal (HPA) axis . In vitro and in vivo studies have demonstrated that this compound maintains its efficacy over extended periods, but careful monitoring is required to avoid potential side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces inflammation and immune responses without significant adverse effects . At high doses, this compound can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxicity . Animal studies have provided valuable insights into the optimal dosing regimens for this compound to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which converts this compound into inactive metabolites . These metabolites are then excreted through the kidneys. This compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing this compound therapy and minimizing potential drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and bind to intracellular glucocorticoid receptors . This compound also interacts with transport proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of this compound in specific tissues depend on factors such as tissue permeability and receptor density . These transport and distribution mechanisms play a vital role in determining the therapeutic efficacy and safety of this compound .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon entering the cell, this compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, this compound exerts its effects on gene transcription by binding to glucocorticoid response elements . Post-translational modifications and targeting signals can influence the subcellular localization and activity of this compound . Understanding these localization mechanisms is essential for elucidating the precise molecular actions of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Betamethasone can be synthesized through a series of chemical reactions starting from simpler steroid precursors. The synthesis involves several key steps, including elimination reactions, methylation reactions, cyano-group substitution reactions, siloxy protective reactions, intramolecular nucleophilic substitution reactions, and esterification reactions .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving this compound sodium phosphate in a propanediol solution, followed by the addition of sodium hydrogen sulfite and injection water. The mixture is then filtered, filled, sealed, and sterilized to produce the final injectable form .

Chemical Reactions Analysis

Types of Reactions: Betamethasone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the carbonyl groups in the compound.

    Substitution: Substitution reactions can occur at various positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound .

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-DVTGEIKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022667
Record name Betamethasone
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Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betamethasone
Source Human Metabolome Database (HMDB)
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Boiling Point

568.2°C
Record name Betamethasone
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Solubility

SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L
Record name Betamethasone
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Record name BETAMETHASONE
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Record name Betamethasone
Source Human Metabolome Database (HMDB)
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Mechanism of Action

Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors. They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives. In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10. Corticosteroids like betamethasone can act through nongenomic and genomic pathways. The genomic pathway is slower and occurs when glucocorticoids activate glucocorticoid receptors and initiate downstream effects that promote transcription of anti-inflammatory genes including phosphoenolpyruvate carboxykinase (PEPCK), IL-1-receptor antagonist, and tyrosine amino transferase (TAT). On the other hand, the nongenomic pathway is able to elicit a quicker response by modulating T-cell, platelet and monocyte activity through the use of existing membrane-bound receptors and second messengers., Corticosteroids interact with specific receptor proteins in target tissues to regulate the expression of corticosteroid responsive genes, thereby changing the levels and array of proteins synthesized by the various target tissues. As a consequence of the time required for changes in gene expression and protein synthesis, most effects of corticosteroids are not immediate, but become apparent after several hours. ... Although corticosteroids predominantly act to increase expression of target genes, there are well documented examples where glucocorticoids decrease transcription of target genes ... In contrast to these genomic effects, recent studies have raised the possibility that some actions of corticosteroids are immediate and are mediated by membrane-bound receptors. /Adrenocorticosteroids/, The mechanisms by which glucocorticoids inhibit glucose utilization in peripheral tissues are not fully understood. Glucocorticoids decrease glucose uptake in adipose tissue, skin, fibroblasts, thymocytes, and polymorphonuclear leukocytes; these effects are postulated to result from translocation of the glucose transporters from the plasma membrane to an intracellular location. These peripheral effects are associated with a number of catabolic actions, including atrophy of lymphoid tissue, decreased muscle mass, negative nitrogen balance, and thinning of the skin. /Adrenocorticalsteroids/, The mechanisms by which the glucocorticoids promote gluconeogenesis are not fully defined. Amino acids mobilized from a number of tissues in response to glucocorticoids reach the liver and provide substrate for the production of glucose and glycogen. In the liver, glucocorticoids induce the transcription of a number of enzymes involved in gluconeogenesis and amino acid metabolism, including phosphoenolpyruvate carboxykinase, glucose-6-phosphatase, and fructose-2,6-bisphosphatase. Analyses of the molecular basis for regulation of phosphoenolpyruvate carboxykinase gene expression have identified complex regulatory influences involving an interplay among glucocorticoids, insulin, glucagon, and catecholamine. The effects of these hormones and amines on phosphoenolpyruvate carboxykinase gene expression mirror the complex regulation of gluconeogenesis in the intact organism. /Adrenocorticalsteroids/, ... /A/ major action of corticosteroids on the cardiovascular system is to enhance vascular reactivity to other vasoactive substances. Hypoadrenalism generally is associated with hypotension and reduced response to vasoconstrictors such as norepinephrine and angiotensin II. This diminished pressor response is explained partly by recent studies in experimental systems showing that glucocorticoids increase expression of adrenergic receptors in the vascular wall. Conversely, hypertension is seen in patients with excessive glucocorticoid secretion, occurring in most patients with Cushing's syndrome and in a subset of patients treated with synthetic glucocorticoids (even those lacking any significant mineralocorticoid action). /Adrenocorticosteroids/, For more Mechanism of Action (Complete) data for BETAMETHASONE (8 total), please visit the HSDB record page.
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Color/Form

Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER

CAS RN

378-44-9
Record name Betamethasone
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Record name Betamethasone
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Melting Point

178°C, 231-234 °C, decomposes, 231 - 234 °C
Record name Betamethasone
Source DrugBank
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Record name Betamethasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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